Isorhamnetin 3-galactoside

描述

Context of Isorhamnetin (B1672294) 3-galactoside as a Glycosylated Flavonol in Natural Product Chemistry

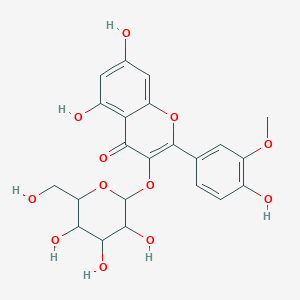

Isorhamnetin 3-galactoside, also known as Cacticin, is classified as a glycosylated flavonol. medchemexpress.com Its structure is composed of an aglycone, isorhamnetin, which is an O-methylated flavonol, specifically 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one. nih.govwikipedia.org This aglycone is attached to a sugar moiety, in this case, a galactose molecule, through an O-glycosidic bond at the C3-position. foodb.ca This linkage places it in the flavonoid-3-O-glycoside subclass. foodb.canaturalproducts.net

Flavonoids are a broad class of polyphenolic secondary metabolites found in plants. mdpi.com this compound belongs to the flavonols, one of the six major subclasses of flavonoids. naturalproducts.netmdpi.com Its chemical pathway originates from shikimates and phenylpropanoids. naturalproducts.net The presence of the sugar molecule generally influences the solubility and bioavailability of the flavonoid. This compound has been identified in various plants, including Artemisia capillaris, Typha angustifolia L., Opuntia ficus-indica, Centaurea corcubionensis, and Anthyllis vulneraria. medchemexpress.comnih.govnih.govnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | nih.gov |

| Molecular Formula | C22H22O12 | nih.gov |

| Molecular Weight | 478.4 g/mol | nih.gov |

| CAS Number | 6743-92-6 | bic.ac.cn |

| Classification | Flavonoid-3-O-glycoside, Flavonol | foodb.canaturalproducts.net |

Significance in Pre-clinical Phytochemical Investigations

This compound has demonstrated a range of biological activities in pre-clinical studies, making it a compound of significant interest for phytochemical research. Investigations have highlighted its hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic properties. medchemexpress.com

A key area of research has been its effect on liver injury. In a mouse model of carbon tetrachloride (CCl4)-induced hepatic damage, this compound was shown to attenuate increases in serum aminotransferase activities (ALT and AST) and the hepatic level of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govmdpi.combiomolther.org These protective effects are linked to its ability to enhance the antioxidative defense system. mdpi.com

The anti-inflammatory activities of this compound have also been extensively studied. It has been shown to inhibit the release of high-mobility group box 1 (HMGB1), a crucial cytokine involved in severe vascular inflammatory diseases like sepsis. mdpi.comencyclopedia.pub Furthermore, it can suppress the production of tumor necrosis factor-alpha (TNF-α) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govencyclopedia.pub These effects are often mediated through the inhibition of signaling pathways such as nuclear factor-kappa B (NF-κB). mdpi.comencyclopedia.pub

Table 2: Summary of Pre-clinical Research Findings for this compound

| Research Area | Model | Key Findings | References |

|---|---|---|---|

| Hepatoprotective | CCl4-induced hepatic injury in mice | Attenuated increases in serum ALT, AST, and hepatic MDA levels; Augmented nuclear level of Nrf2. | nih.govmdpi.comencyclopedia.pub |

| Anti-inflammatory | HMGB1-induced responses in HUVECs and septic mice | Inhibited HMGB1 release; Suppressed TNF-α production; Inhibited NF-κB activation. | mdpi.comencyclopedia.pubresearchgate.net |

| Anti-inflammatory | CCl4-induced hepatic injury in mice | Reduced serum TNF-α; Attenuated increases in iNOS and COX-2 expression. | nih.govencyclopedia.pub |

| Antioxidant | CCl4-induced hepatic injury in mice | Decreased lipid peroxidation (MDA levels); Augmented HO-1 protein expression. | nih.govencyclopedia.pub |

| Antithrombotic | In vitro and in vivo studies | Demonstrated antithrombotic and profibrinolytic activities. | medchemexpress.com |

Overview of Current Research Landscape and Academic Interest

The academic interest in this compound and its parent compound, isorhamnetin, remains robust, with research focusing on elucidating their mechanisms of action and potential applications. ljmu.ac.ukresearchgate.net Recent reviews highlight the diverse biological activities of isorhamnetin glycosides, underscoring their potential as phytonutrients. encyclopedia.pubresearchgate.net

Current research delves into the molecular pathways modulated by this compound. Studies have revealed its ability to influence critical signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for antioxidant defense. mdpi.combiomolther.orgencyclopedia.pub For instance, in models of liver injury, this compound augmented the nuclear levels of Nrf2 and the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme, while attenuating the nuclear translocation of NF-κB. nih.govbiomolther.orgencyclopedia.pub

The compound's role in inhibiting the HMGB1 signaling pathway is a significant finding, positioning it as a candidate for investigations into treatments for severe vascular inflammatory diseases. mdpi.comencyclopedia.pub The continued isolation of this compound from various plant sources, such as Opuntia ficus-indica, keeps it relevant in the field of natural product chemistry and pharmacognosy. nih.govencyclopedia.pub The body of evidence from pre-clinical studies encourages further investigation to understand the full spectrum of its biological effects. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLRUIIRRZYHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution in Phytobiological Systems

Plant Sources and Botanical Distribution Patterns

Specific Genera and Species Rich in Isorhamnetin (B1672294) 3-galactoside

Isorhamnetin 3-galactoside has been identified in a number of plant species across different genera. Notable sources include:

Opuntia ficus-indica (Nopal or Prickly Pear): This plant is a significant natural source of isorhamnetin glycosides, including this compound. nih.govwikipedia.orgmdpi.com It has been isolated from various parts of the plant. nih.gove-jkfn.orgnih.gov

Hippophae rhamnoides (Sea Buckthorn): The berries of this plant contain various isorhamnetin glycosides, and this compound is among the identified flavonoids. mdpi.comwiley.comnaturalproducts.net

Salix (Willow) species: this compound has been detected in the bark and leaves of Salix alba (L.) and other willow species. nih.govresearchgate.netresearchgate.net

Other sources: The compound has also been reported in Artemisia capillaris, Typha angustifolia L., Tephrosia vogelii, Foeniculum vulgare, Inula britannica, Nelumbo nucifera, Pyrus communis, Sedum sarmentosum, and Vitis vinifera. medchemexpress.comnaturalproducts.net

Comparative Analysis of this compound Content Across Diverse Plant Matrices

The concentration of this compound and related isorhamnetin glycosides can vary significantly between different plant species and even between different parts of the same plant.

Below is an interactive table summarizing the content of Isorhamnetin glycosides in various plant sources.

| Plant Source | Plant Part | Isorhamnetin Glycoside | Content (mg/100g DW unless otherwise noted) |

| Opuntia ficus-indica (Tunisian) | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 |

| Opuntia ficus-indica (Tunisian) | Pulps | Isorhamnetin-3-O-rutinoside | 271.39 ± 25.59 |

| Opuntia ficus-indica (Tunisian) | Peels | Isorhamnetin-3-O-rutinoside | 254.51 ± 31.03 |

| Opuntia ficus-indica (Tunisian) | Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 |

| Opuntia ficus-indica (Tunisian) | Pulps | Isorhamnetin-3-O-glucoside | 184.14 ± 14.91 |

| Opuntia ficus-indica (Tunisian) | Peels | Isorhamnetin-3-O-glucoside | 223.66 ± 14.44 |

| Hippophae rhamnoides (berries) | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 |

| Hippophae rhamnoides (berries) | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 |

| Hippophae rhamnoides (berries, 'Avgustinka' cultivar) | Berries | Isorhamnetin-3-O-rutinoside | 229 µg/g fw |

| Hippophae rhamnoides (berries, 'Avgustinka' cultivar) | Berries | Isorhamnetin-3-O-glucoside | 195 µg/g fw |

| Hippophae rhamnoides (leaves) | Leaves | Isorhamnetin | ~30 µg/g of extract |

| Hippophae rhamnoides (leaves) | Leaves | Quercetin-3-galactoside | ~40 µg/g of extract |

Data sourced from multiple studies and presented for comparative purposes. mdpi.comnih.govthieme-connect.com DW = Dry Weight, fw = fresh weight.

Biosynthesis Pathways of Flavonoid 3-Glycosides

The biosynthesis of this compound is a multi-step process involving the general flavonoid pathway followed by specific glycosylation steps.

Enzymatic Mechanisms Involved in Glycosylation (e.g., Rhamnosyltransferase, Glycosyltransferases)

The final step in the formation of flavonoid glycosides like this compound is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.govfrontiersin.orgcas.cz These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-galactose, to the flavonoid aglycone (in this case, isorhamnetin). frontiersin.org

Key enzymes and their roles include:

Flavonoid 3-O-glycosyltransferases (F3GTs): This specific subgroup of UGTs is responsible for attaching sugars to the 3-hydroxyl group of flavonols like isorhamnetin. frontiersin.orgnih.govfrontiersin.org

Rhamnosyltransferases: In the case of rhamnosylated flavonoids, rhamnosyltransferases catalyze the addition of a rhamnose sugar. For instance, a rhamnosyltransferase from Arabidopsis thaliana (78D1) has been shown to catalyze the transfer of rhamnose to the 3-OH position of quercetin (B1663063) and kaempferol (B1673270). mdpi.com

Substrate Specificity: While some UGTs are highly specific for both the flavonoid substrate and the sugar donor, others exhibit broader specificity, being able to glycosylate multiple flavonoids and utilize different UDP-sugars. nih.govfrontiersin.org

The general flavonoid biosynthesis pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various flavonoid backbones. researchgate.netmdpi.com The formation of isorhamnetin involves the methylation of quercetin. Subsequent glycosylation at the 3-position with a galactose molecule by a specific UGT results in this compound.

Role of UDP-Sugar Regeneration Systems in this compound Biosynthesis

The synthesis of flavonoid glycosides is dependent on a continuous supply of activated sugar donors, primarily UDP-sugars. frontiersin.orgmdpi.com The biosynthesis of UDP-rhamnose, for example, starts from UDP-glucose and is catalyzed by enzymes like UDP-rhamnose synthase. carnegiescience.edunsf.govportlandpress.combiorxiv.org

UDP-Sugar Regeneration: To sustain the glycosylation process, plants employ UDP-sugar regeneration systems. core.ac.uk One such system involves the enzyme sucrose (B13894) synthase (SuSy), which can synthesize UDP-glucose from sucrose and UDP. core.ac.ukresearchgate.netscispace.com This regenerated UDP-glucose can then be converted to other UDP-sugars, such as UDP-galactose or UDP-rhamnose, ensuring a steady supply for the glycosyltransferases. mdpi.comfrontiersin.org

Overcoming Inhibition: The UDP produced as a by-product of the glycosylation reaction can inhibit the activity of UGTs. The regeneration system helps to alleviate this product inhibition by converting UDP back into UDP-glucose. core.ac.uk

Developmental and Environmental Regulation of this compound Accumulation in Plants

The accumulation of this compound and other flavonoids in plants is not static but is influenced by both developmental stage and environmental factors. researchgate.netdntb.gov.ua

Developmental Regulation: The concentration of flavonoids often changes during fruit development and ripening. nih.gov For instance, in some fruits, anthocyanin levels are more strongly influenced by developmental stage, while flavonols like isorhamnetin may be more responsive to environmental cues. nih.gov

Environmental Factors:

Light: UV-B radiation has been shown to increase the accumulation of certain flavonoids. researchgate.netfrontiersin.org For example, post-harvest UV-B treatment of tomatoes can affect naringenin (B18129) levels, a precursor in the flavonoid pathway. nih.gov In some cases, UV-B has been shown to positively affect the accumulation of isorhamnetin-3-glycoside. frontiersin.org

Temperature: Temperature can also play a role in flavonoid biosynthesis. In apples, UV-B irradiation increased quercetin glycoside concentrations at 20°C but not at 10°C. wur.nl

Other Stresses: Biotic and abiotic stresses, such as pathogen attack or nutrient deficiency, can also trigger the accumulation of flavonoids as part of the plant's defense response. nih.gov

Pharmacokinetics and Biotransformation in Biological Systems Pre Clinical Focus

Bioaccessibility and Absorption Dynamics in Non-Human Models

The initial step for any orally administered compound to exert a systemic effect is its ability to be absorbed from the gastrointestinal tract. Studies on isorhamnetin (B1672294) glycosides, including the 3-O-galactoside form, have shown that their absorption is a complex process.

Research comparing isorhamnetin and its glycosides revealed that the aglycone form (isorhamnetin) has a higher apparent permeability coefficient across Caco-2 cell monolayers, a model of the human intestinal barrier, compared to its glycoside counterparts. researchgate.net Specifically, the permeability of isorhamnetin was found to be 2.6 to 4.6 times higher than its glycosides. researchgate.net This suggests that the sugar moiety can hinder direct absorption.

However, the glycoside forms are not entirely unabsorbed. It is proposed that a portion of isorhamnetin glycosides can be hydrolyzed to their aglycone form in the gastrointestinal tract, which is then absorbed. tandfonline.com This is supported by the detection of isorhamnetin and its metabolites in plasma after the administration of isorhamnetin glycosides. tandfonline.com Furthermore, studies with isorhamnetin 3,7-di-O-glucoside indicated that its hydrolysis to isorhamnetin 3-O-glucoside in the gut precedes the formation of other metabolites. tandfonline.com

Interestingly, while the aglycone may be more readily absorbed, isorhamnetin glycosides appear to have a longer residence time in the blood, suggesting they might act as a form of controlled-release system for the delivery of isorhamnetin. researchgate.net

Metabolic Pathways and Metabolite Identification

Once absorbed, isorhamnetin 3-galactoside undergoes significant biotransformation, primarily through the actions of intestinal microflora and subsequent enzymatic processes in the body. The main metabolic pathways identified are deglycosylation and demethylation. scispace.comnih.gov

The initial and crucial step in the metabolism of this compound is the removal of the galactose sugar moiety. This process, known as deglycosylation, is largely carried out by the enzymatic activity of the intestinal microbiota. rsc.org

Studies have demonstrated that various human intestinal bacteria can effectively convert flavonoid glycosides into their aglycone forms. nih.govrsc.org For instance, research on the related compound isorhamnetin-3-O-neohesperidoside showed that it is first deglycosylated to isorhamnetin-3-O-glucoside and then to the aglycone, isorhamnetin. scispace.comnih.gov Similarly, isorhamnetin-3-O-glucoside is readily metabolized by intestinal bacteria to isorhamnetin. acs.orgnih.gov This deglycosylation is a critical activation step, as the resulting aglycone, isorhamnetin, is often more biologically active than its glycosylated precursor.

Following deglycosylation, the resulting aglycone, isorhamnetin, can undergo further metabolic changes. A key reaction is demethylation, where the methoxy (B1213986) group on the B-ring of isorhamnetin is removed, converting it to quercetin (B1663063). scispace.comnih.gov

This transformation from isorhamnetin to quercetin has been observed in studies utilizing human intestinal bacteria. scispace.comnih.gov The conversion is significant because quercetin is a well-known flavonoid with its own distinct and potent biological activities. jmb.or.kr Therefore, the metabolism of this compound not only produces its aglycone but also leads to the formation of another important flavonoid, quercetin, expanding the potential biological effects of the parent compound.

Table 1: Key Metabolic Transformations of Isorhamnetin Glycosides

| Parent Compound | Metabolic Process | Resulting Metabolite(s) | Key Research Findings |

| Isorhamnetin 3-O-neohesperidoside | Deglycosylation | Isorhamnetin 3-O-glucoside, Isorhamnetin | Primarily mediated by human intestinal bacteria. scispace.comnih.gov |

| Isorhamnetin 3-O-glucoside | Deglycosylation | Isorhamnetin | Majority of tested intestinal bacteria could perform this conversion. acs.orgnih.gov |

| Isorhamnetin | Demethylation | Quercetin | Further metabolism of the aglycone by intestinal flora. scispace.comnih.gov |

Deglycosylation Processes by Microbial Biocatalysis

Tissue Distribution and Excretion Profiles in Pre-clinical Models

After absorption and metabolism, isorhamnetin and its metabolites are distributed throughout the body and eventually excreted. Preclinical studies in rats have provided insights into the tissue distribution of quercetin and its methylated metabolite, isorhamnetin.

Following administration of a quercetin-rich diet to rats, quercetin and its metabolites were found to be widely distributed in various tissues. researchgate.net The highest concentrations were observed in the lungs, while lower levels were detected in the brain, white fat, and spleen. researchgate.net In a short-term study with pigs, the liver and kidneys showed high concentrations of quercetin and its metabolites. researchgate.net

Studies on the excretion of flavonoid metabolites have shown that they are eliminated from the body through both urine and feces. nih.gov The profile of metabolites in urine can be quite different from that in plasma, indicating substantial phase II metabolism (such as glucuronidation and sulfation) occurs before excretion. cambridge.org For instance, after ingestion of quercetin glucosides, a variety of quercetin and isorhamnetin glucuronides and sulfates were identified in human urine. cambridge.org

The elimination half-life of these metabolites can vary. For example, the elimination half-life of isorhamnetin-3-glucuronide in humans was found to be approximately 5.34 hours. cambridge.org The specific tissue distribution and excretion profile of this compound itself requires further detailed investigation, but the data from related flavonoids provide a valuable framework for understanding its likely fate in the body.

Molecular and Cellular Mechanisms of Biological Activity

Anti-inflammatory Effects and Signaling Modulation

Isorhamnetin (B1672294) 3-galactoside exerts its anti-inflammatory activity by modulating critical signaling pathways involved in the inflammatory cascade. Its ability to interfere with the High-Mobility Group Box 1 (HMGB1) and Nuclear Factor kappa-B (NF-κB) pathways is central to its mechanism of action.

High-Mobility Group Box 1 (HMGB1) Signaling Pathway Inhibition

HMGB1 is a crucial cytokine that, when released into the extracellular space, can trigger and amplify inflammatory responses, contributing to severe vascular inflammatory conditions. nih.gov Isorhamnetin 3-galactoside has demonstrated a significant ability to inhibit the HMGB1 signaling pathway, positioning it as a potential therapeutic agent for inflammatory diseases. nih.gov

Research has shown that this compound can potently inhibit the release of HMGB1 from human umbilical vein endothelial cells (HUVECs). nih.gov In studies using lipopolysaccharide (LPS) to induce an inflammatory response, treatment with this compound significantly curtailed the secretion of HMGB1. nih.govresearchgate.net This inhibitory effect on HMGB1 release is a key initial step in mitigating the subsequent inflammatory cascade. encyclopedia.pubmdpi.com

Beyond suppressing its release, this compound also effectively down-regulates inflammatory responses that are dependent on HMGB1. nih.gov In cellular models, it has been observed to reduce HMGB1-mediated hyperpermeability and leukocyte migration. nih.gov Furthermore, in animal models of sepsis, such as cecal ligation and puncture (CLP)-induced sepsis in mice, this compound has been shown to decrease HMGB1 release and subsequently reduce sepsis-related mortality. nih.govresearchgate.net It also inhibits the expression of HMGB1 receptors, further dampening the inflammatory signaling. encyclopedia.pubmdpi.com

Table 1: Effects of this compound on HMGB1 Signaling

| Model System | Inducer | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Inhibition of HMGB1 release | Reduced extracellular HMGB1 levels | nih.gov |

| Mice | HMGB1 | Inhibition of hyperpermeability and leukocyte migration | Attenuated vascular leakage and immune cell infiltration | nih.gov |

| Mice (CLP-induced sepsis model) | Cecal Ligation and Puncture (CLP) | Reduction of HMGB1 release | Decreased sepsis-related mortality | nih.govresearchgate.net |

| Mice | - | Inhibition of HMGB1 receptor expression | Reduced sensitivity to HMGB1 signaling | encyclopedia.pubmdpi.com |

Suppression of HMGB1 Release from Endothelial Cells

Nuclear Factor Kappa-B (NF-κB) Pathway Regulation

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. The anti-inflammatory properties of this compound are significantly linked to its ability to regulate this pivotal pathway. nih.gov

This compound has been shown to effectively inhibit the activation and subsequent translocation of NF-κB into the nucleus. nih.gov In studies involving carbon tetrachloride (CCl4)-induced hepatic injury in mice, this compound attenuated the increase in the nuclear levels of p65, a key subunit of NF-κB. nih.govbiomolther.org This prevention of nuclear translocation is crucial as it stops NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes. nih.gov The mechanism involves preventing the degradation and phosphorylation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.govspandidos-publications.com

Table 2: Effects of this compound on the NF-κB Pathway and Pro-inflammatory Cytokines

| Model System | Inducer | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|---|

| Mice (CCl4-induced hepatic injury) | Carbon Tetrachloride (CCl4) | Attenuation of NF-κB p65 nuclear translocation | Reduced nuclear levels of active NF-κB | nih.govbiomolther.org |

| BV2 microglial cells | Lipopolysaccharide (LPS) | Inhibition of IκBα degradation and phosphorylation | Stabilization of the NF-κB inhibitory protein | nih.govspandidos-publications.com |

| Mice (CCl4-induced hepatic injury) | Carbon Tetrachloride (CCl4) | Reduction of serum TNF-α levels | Decreased systemic inflammation marker | nih.govnih.gov |

| Phytohaemagglutinin-stimulated human peripheral blood mononuclear cells | Phytohaemagglutinin | Inhibition of TNF-α, IL-1β, and IL-6 | Reduced production of key pro-inflammatory cytokines | mdpi.com |

Inhibition of NF-κB Activation and Nuclear Translocation

Mitogen-Activated Protein Kinase (MAPK) Signaling Modulation

This compound has been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating inflammatory responses. mdpi.comencyclopedia.pub The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK), plays a significant role in cellular processes like inflammation, cell proliferation, and death in response to external stressors. nih.gov Research indicates that this compound can down-regulate the activation of these pathways, thereby mitigating inflammatory processes. mdpi.comencyclopedia.pub

The anti-inflammatory effect of this compound is significantly linked to its ability to inhibit the phosphorylation of key MAPK proteins. nih.gov Phosphorylation is a critical step in the activation of these kinases. Studies have demonstrated that this compound can effectively reduce the phosphorylation of p38, JNK, and ERK1/2. mdpi.comencyclopedia.pubnih.gov

In a model of carbon tetrachloride (CCl4)-induced hepatic injury in mice, the phosphorylation of JNK, ERK, and p38 increased by 2.6, 1.5, and 1.4 times the control values, respectively. nih.govbiomolther.org Treatment with this compound was found to attenuate these increases in phosphorylation. nih.govbiomolther.org Similarly, in studies involving cecal ligation and puncture-mediated challenges, this compound at a concentration of 50 μM was observed to down-regulate the phosphorylation of p38 MAPK, ERK1/2, and JNK. mdpi.comencyclopedia.pub This inhibition of MAPK phosphorylation prevents the downstream signaling cascades that lead to the production of inflammatory mediators. nih.gov

Table 1: Effect of this compound on MAPK Phosphorylation

| Kinase | Condition | Effect of this compound | Reference |

| p38 | CCl4-induced hepatic injury | Attenuated the increase in phosphorylation. nih.govbiomolther.org | nih.govbiomolther.org |

| JNK | CCl4-induced hepatic injury | Attenuated the increase in phosphorylation. nih.govbiomolther.org | nih.govbiomolther.org |

| ERK | CCl4-induced hepatic injury | Attenuated the increase in phosphorylation. nih.govbiomolther.org | nih.govbiomolther.org |

| p38, JNK, ERK1/2 | Cecal ligation and puncture | Down-regulated phosphorylation. mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |

| p38, JNK, ERK1/2 | PMA-stimulated shedding | Reduced phosphorylation. nih.gov | nih.gov |

Modulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

This compound also exerts its anti-inflammatory effects by modulating the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govkoreascience.kr These enzymes are key players in the inflammatory process, with iNOS producing nitric oxide (NO), a signaling and cytotoxic molecule, and COX-2 being responsible for the synthesis of prostaglandins.

In studies on CCl4-induced liver damage, the protein and mRNA expression levels of both iNOS and COX-2 were significantly increased. nih.govnih.gov Treatment with this compound was shown to effectively attenuate these increases, thereby reducing the inflammatory response in the liver. nih.govkoreascience.krnih.gov This suggests that the compound can suppress inflammatory responses by inhibiting the expression of these critical pro-inflammatory enzymes. biomolther.org

Antioxidant Mechanisms

The antioxidant properties of this compound are a cornerstone of its protective effects, particularly in ameliorating cellular damage induced by oxidative stress. medchemexpress.combiosynth.com

Reactive Oxygen Species (ROS) Scavenging and Production Inhibition

This compound has demonstrated notable capabilities in scavenging reactive oxygen species (ROS) and inhibiting their production. mdpi.comencyclopedia.pub ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal metabolism but can cause significant cellular damage when their levels increase dramatically. nih.gov The chemical structure of flavonoids, including the hydroxyl groups in this compound, is believed to be responsible for their ability to scavenge these reactive species. nih.gov Research has confirmed the antioxidant properties of this compound in various antioxidant activity tests. mdpi.comencyclopedia.pub It has been shown to inhibit the production of ROS, contributing to its protective effects against oxidative damage. biosynth.com

Activation of Endogenous Antioxidant Defense Systems

Beyond direct scavenging, this compound enhances the body's own antioxidant defenses. mdpi.comencyclopedia.pubnih.gov It achieves this by activating pathways that lead to the production of protective enzymes. This mechanism provides a more sustained defense against oxidative stress compared to direct radical scavenging alone.

A key mechanism for the antioxidant effect of this compound is the induction of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. semanticscholar.org

In a model of CCl4-induced hepatic injury, administration of this compound led to an augmentation of the nuclear levels of Nrf2. nih.govkoreascience.krnih.gov This increased nuclear translocation of Nrf2, in turn, enhanced the protein and mRNA expression of HO-1. nih.gov While CCl4 treatment alone increased HO-1 levels as a stress response, the addition of this compound further augmented this expression, suggesting a strong induction of the Nrf2-HO-1 axis. nih.gov This robust activation of the endogenous antioxidant system is a critical component of the hepatoprotective effects observed with this compound. nih.govnih.gov

Table 2: Modulation of Antioxidant and Inflammatory Markers by this compound in CCl4-Induced Injury Model

| Marker | Effect of CCl4 | Effect of this compound Treatment | Reference |

| iNOS Expression | Increased | Attenuated the increase. nih.govbiomolther.orgkoreascience.kr | nih.govbiomolther.orgkoreascience.kr |

| COX-2 Expression | Increased | Attenuated the increase. nih.govbiomolther.orgkoreascience.kr | nih.govbiomolther.orgkoreascience.kr |

| Nrf2 (nuclear level) | Increased | Augmented the increase. nih.govbiomolther.orgkoreascience.kr | nih.govbiomolther.orgkoreascience.kr |

| HO-1 Expression | Increased | Augmented the increase. nih.govbiomolther.orgkoreascience.kr | nih.govbiomolther.orgkoreascience.kr |

Upregulation of Antioxidant Response Element (ARE)-dependent Genes

This compound has been shown to augment the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govbiomolther.org Nrf2 is a critical transcription factor that regulates the expression of genes containing an Antioxidant Response Element (ARE) in their promoter regions. nih.govbiomolther.org In experimental models of carbon tetrachloride (CCl4)-induced liver injury, administration of this compound resulted in an enhanced nuclear accumulation of Nrf2. nih.govbiomolther.org This augmentation of Nrf2 translocation suggests a mechanism whereby the compound can bolster the cellular antioxidant defense system. nih.gov

The activation of Nrf2 by this compound leads to the upregulation of downstream target genes, such as heme oxygenase-1 (HO-1). nih.govbiomolther.org Studies have demonstrated that treatment with this compound significantly increases both the protein and mRNA expression levels of HO-1 in response to oxidative stress. nih.govnih.gov This induction of HO-1, a potent antioxidant enzyme, is believed to be a key contributor to the cytoprotective effects of this compound against oxidative cellular damage. nih.gov By upregulating ARE-dependent genes like HO-1, this compound enhances the capacity of cells to neutralize reactive oxygen species and mitigate oxidative damage. nih.govbiomolther.org

Inhibition of Oxidative Enzymes

While direct inhibitory effects of this compound on specific oxidative enzymes like xanthine (B1682287) oxidase are not extensively detailed in the provided search results, its broader impact on oxidative processes is evident. The compound has demonstrated a capacity to diminish the production of reactive oxygen species. biosynth.com Its protective actions are linked to suppressing oxidative damage mediated by free radicals. biomolther.org This is exemplified by its ability to decrease lipid peroxidation. nih.gov

Hepatoprotective Mechanisms in Experimental Models

This compound demonstrates significant hepatoprotective effects in experimental models of liver injury, such as that induced by carbon tetrachloride (CCl4). nih.govnih.gov Its protective mechanisms are multifaceted, involving the modulation of oxidative stress, inflammation, and hepatic enzyme activities. medchemexpress.combioscience.co.uk

Attenuation of Hepatic Oxidative Stress

This compound effectively mitigates hepatic oxidative stress by reducing lipid peroxidation. nih.govbiomolther.org In a mouse model of CCl4-induced liver damage, the administration of this compound led to a significant decrease in the hepatic levels of malondialdehyde (MDA), a key marker of lipid peroxidation. nih.govmdpi.com The CCl4-treated group showed a marked increase in MDA levels, which was dose-dependently attenuated by this compound. nih.gov This suggests that the compound protects liver cells from oxidative damage by inhibiting the peroxidation of lipids initiated by toxic free radicals. biomolther.org

Table 1: Effect of this compound on Hepatic Malondialdehyde (MDA) Levels in CCl4-Induced Liver Injury

| Treatment Group | Hepatic MDA Level (nmol/mg protein) |

| Control | 0.5 ± 0.04 |

| CCl4 | 3.2 ± 0.5 |

| CCl4 + this compound (100 mg/kg) | 1.5 ± 0.1 |

| CCl4 + this compound (200 mg/kg) | 1.4 ± 0.1 |

| Data is presented as mean ± SEM. nih.gov |

Suppression of Hepatic Inflammatory Responses

This compound exerts a potent anti-inflammatory effect in the liver. nih.govnih.gov In CCl4-induced hepatic injury, the compound was found to reduce the serum levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govbiomolther.org Furthermore, it attenuated the increased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both at the protein and mRNA levels. nih.govnih.gov

The anti-inflammatory mechanism of this compound involves the modulation of key signaling pathways. It has been shown to inhibit the nuclear translocation of nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govbiomolther.org By suppressing the activation of NF-κB and the subsequent expression of inflammatory mediators, this compound helps to quell the inflammatory cascade in the liver. nih.govencyclopedia.pub

Impact on Hepatic Enzyme Activities

The hepatoprotective effect of this compound is also reflected in its ability to modulate the activities of key hepatic enzymes. nih.govmdpi.com In animal models of CCl4-induced hepatotoxicity, a significant elevation in the serum activities of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) is typically observed, indicating hepatocellular damage. nih.govbiomolther.org Treatment with this compound has been shown to significantly attenuate these increases in a dose-dependent manner. nih.gov

Table 2: Effect of this compound on Serum Aminotransferase Activities in CCl4-Induced Liver Injury

| Treatment Group | Serum ALT Activity (U/l) | Serum AST Activity (U/l) |

| Control | 40 ± 5 | 32 ± 3 |

| CCl4 | 13,001 ± 636 | 10,090 ± 730 |

| CCl4 + this compound (100 mg/kg) | 9,501 ± 666 | 6,345 ± 669 |

| CCl4 + this compound (200 mg/kg) | 9,362 ± 540 | 6,979 ± 755 |

| Data is presented as mean ± SEM. nih.gov |

Antithrombotic and Profibrinolytic Action

This compound has been identified as possessing antithrombotic and profibrinolytic properties. medchemexpress.combioscience.co.uknih.gov Studies have demonstrated its potential as an anticoagulant agent. nih.govresearchgate.net

Effects on Coagulation Parameters (e.g., aPTT, PT)

This compound has demonstrated notable anticoagulant properties by influencing key coagulation parameters. nih.gov The activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) are standard laboratory tests used to assess the intrinsic and extrinsic pathways of blood coagulation, respectively. practical-haemostasis.com Pre-clinical studies have shown that treatment with this compound significantly prolongs both aPTT and PT, indicating its interference with the coagulation cascade. nih.govresearchgate.net This suggests that the compound may hold potential as an anticoagulant agent. nih.gov The effects observed were part of a broader investigation into its antithrombotic activities. nih.govsigmaaldrich.com

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Activated Partial Thromboplastin Time (aPTT) | Significantly prolonged | nih.govresearchgate.net |

| Prothrombin Time (PT) | Significantly prolonged | nih.govresearchgate.net |

Inhibition of Thrombin and Activated Factor X (FXa) Activities

Further elucidating its anticoagulant mechanism, this compound has been shown to directly inhibit the activity of crucial coagulation enzymes, thrombin and activated factor X (FXa). nih.govresearchgate.net Thrombin is a key protease that converts fibrinogen to fibrin, leading to clot formation, while FXa is a critical component of the prothrombinase complex that activates prothrombin to thrombin. thegoodscentscompany.com Research conducted in human umbilical vein endothelial cells (HUVECs) revealed that this compound not only inhibits the activity of these enzymes but also their production. nih.govresearchgate.net The inhibitory effects on both thrombin and FXa underscore a multi-targeted anticoagulant action. nih.gov The methoxy (B1213986) group in the structure of this compound is thought to positively contribute to its anticoagulant function when compared to similar compounds like hyperoside (B192233). nih.gov

| Enzyme | Effect of this compound | Cell Model | Reference |

|---|---|---|---|

| Thrombin | Inhibition of activity and production | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.govresearchgate.net |

| Activated Factor X (FXa) | Inhibition of activity and production | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.govresearchgate.net |

Modulation of Plasminogen Activator Inhibitor-1 (PAI-1) and Tissue-type Plasminogen Activator (t-PA) Expression

Other Investigated Biological Activities in Pre-clinical Settings

Neuroprotective Potentials

This compound has been investigated for its neuroprotective potential. nih.gov It is recognized for its antioxidant and barrier-protective activities which may contribute to its neuroprotective effects. nih.govcymitquimica.com Research has also pointed to its role in down-regulating endothelial protein C receptor (EPCR) shedding, a process implicated in vascular inflammatory diseases. nih.gov Furthermore, the compound has shown anti-inflammatory activities against high mobility group box 1 (HMGB1)-induced inflammatory responses, which are relevant in various conditions including those affecting the nervous system. nih.govresearchgate.net

Anti-diabetic and Anti-obesity Effects (General Isorhamnetin Glycosides)

Isorhamnetin glycosides, as a class of compounds, have been studied for their potential anti-diabetic and anti-obesity effects. encyclopedia.pub Extracts rich in isorhamnetin glycosides have been shown to prevent metabolic abnormalities associated with diet-induced obesity in mouse models. scispace.comnih.gov These effects are linked to reduced adipocyte size, decreased hepatic lipid content, and improved glucose tolerance. scispace.com The mechanisms for these effects include the inhibition of enzymes like α-amylase and α-glucosidase, which reduces the absorption of dietary carbohydrates. encyclopedia.pub For instance, Isorhamnetin-3-O-glucoside has shown strong binding affinity to these enzymes. encyclopedia.pub Some studies suggest that isorhamnetin and its glycosides may require treatment periods longer than two weeks to be effective as anti-obesity agents, though improvements in glycemic control can be seen in shorter terms. mdpi.comdntb.gov.ua

| Compound Group | Investigated Effect | Key Findings in Pre-clinical Models | Reference |

|---|---|---|---|

| Isorhamnetin Glycosides | Anti-obesity | Prevented adiposity and dyslipidemia in high-fat diet-fed mice. Reduced adipocyte size and hepatic fat accumulation. | encyclopedia.pubscispace.com |

| Anti-diabetic | Inhibited α-amylase and α-glucosidase activity. Improved glucose tolerance and insulin (B600854) concentration in mouse models. | encyclopedia.pubscispace.com |

Anti-cancer Activities (General Isorhamnetin Glycosides and Related Compounds)

Isorhamnetin and its glycosides have demonstrated potential anti-cancer activities across various studies. encyclopedia.pub They have been shown to possess cytotoxic effects against several cancer cell lines. encyclopedia.pub For example, Isorhamnetin 3-O-neohesperidoside showed potent cytotoxicity against breast ductal carcinoma and colorectal adenocarcinoma cells. encyclopedia.pub The anticancer mechanisms are multifaceted, including the induction of apoptosis and the inhibition of cell proliferation. spandidos-publications.com Isorhamnetin has been found to suppress the growth of colorectal cancer cells by inhibiting the PI3K-Akt-mTOR pathway and inducing cell cycle arrest. spandidos-publications.com It has also shown antiproliferative effects in skin, esophageal, and hepatocellular carcinoma cells. spandidos-publications.com Furthermore, isorhamnetin has demonstrated the ability to modulate drug-resistance-related biomarkers in colon cancer cells and enhance the anticancer activity of conventional chemotherapy drugs like cisplatin (B142131) and carboplatin (B1684641) in non-small cell lung carcinoma cells. mdpi.comnih.gov

Cellular Proliferation Inhibition (e.g., in MCF-7 cells by related rhamnosides)

The antiproliferative effects of isorhamnetin and its glycosides have been observed in various cancer cell lines. spandidos-publications.comnih.gov While direct studies on this compound are limited, research on closely related isorhamnetin glycosides, such as rhamnosides and glucosides, provides insights into the potential mechanisms. For instance, isorhamnetin-3-O-rhamnoside has demonstrated inhibitory effects on the proliferation of the human breast adenocarcinoma cell line, MCF-7. nih.gov At a concentration of 160 μM, isorhamnetin-3-O-rhamnoside showed a significant inhibition rate of 51% on MCF-7 cell proliferation. nih.gov

The broader family of isorhamnetin glycosides has shown cytotoxic effects against various cancer cell lines. encyclopedia.pub For example, isorhamnetin 3-O-neohesperidoside displayed potent cytotoxicity against breast ductal carcinoma cells. encyclopedia.pubmdpi.com The aglycone, isorhamnetin, has been shown to suppress the proliferation of several cancer cell lines, including colorectal, skin, and gastric cancer cells. spandidos-publications.comnih.govaacrjournals.org

A study comparing the effects of quercetin (B1663063) and its metabolites, isorhamnetin and isorhamnetin-3-glucuronide, on MCF-7 cells revealed a dose-dependent inhibition of cell growth. acs.orgnih.gov This suggests that the structural characteristics of the glycoside can influence the degree of antiproliferative activity.

Table 1: Inhibitory Effects of Isorhamnetin and Related Glycosides on Cancer Cell Proliferation

| Compound | Cell Line | Concentration | Effect | Reference |

| Isorhamnetin-3-O-rhamnoside | MCF-7 | 160 µM | 51% inhibition of proliferation | nih.gov |

| Isorhamnetin 3-O-neohesperidoside | Breast ductal carcinoma | 2.47 µg/mL | Potent cytotoxicity | encyclopedia.pubmdpi.com |

| Isorhamnetin | HT-29, HCT116, SW480 (colorectal) | IC50: 43.85-56.24 µmol/l | Suppression of proliferation | spandidos-publications.com |

| Isorhamnetin | AGS (gastric) | 10, 25, 50 µM | Significant inhibition in a dose- and time-dependent manner | nih.gov |

| Isorhamnetin-3-glucuronide | MCF-7 | 0-100 µM | Dose-dependent inhibition of proliferation | acs.orgmedchemexpress.com |

Apoptosis Pathway Regulation

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. mdpi.com Isorhamnetin and its derivatives have been shown to induce apoptosis in various cancer cells through the regulation of key signaling pathways. mdpi.com The mechanisms often involve the modulation of proteins in the Bcl-2 family and the activation of caspases. mdpi.comtandfonline.com

In human endometrial carcinoma Ishikawa cells, isorhamnetin was found to induce apoptosis by inhibiting the expression of the anti-apoptotic protein Bcl-2 and promoting the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated (intrinsic) apoptosis pathway. The induction of apoptosis by isorhamnetin is also associated with the generation of intracellular reactive oxygen species (ROS). nih.gov

Furthermore, isorhamnetin can trigger cell cycle arrest, which can precede apoptosis. mdpi.comnih.gov For example, in Ishikawa cells, isorhamnetin caused cell cycle arrest at the G2/M phase. mdpi.com In MCF-7 cells, isorhamnetin and its glucuronide metabolite induced S-phase arrest. nih.govmedchemexpress.com

The activation of caspases is a hallmark of apoptosis. Studies on flavonoids structurally related to this compound have shown that they can lead to the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, which are key executioners of apoptosis. researchgate.net

Table 2: Effects of Isorhamnetin and Related Compounds on Apoptosis Pathways

| Compound | Cell Line | Mechanism | Effect | Reference |

| Isorhamnetin | Ishikawa (endometrial) | Inhibition of Bcl-2, promotion of Bax | Induction of apoptosis | mdpi.com |

| Isorhamnetin | Ishikawa (endometrial) | G2/M phase arrest | Cell cycle arrest | mdpi.com |

| Isorhamnetin | MCF-7 (breast) | ROS generation | Induction of apoptosis | nih.gov |

| Isorhamnetin-3-glucuronide | MCF-7 (breast) | S-phase arrest | Cell cycle arrest | nih.govmedchemexpress.com |

| Quercetin | AGS (gastric) | Increased pro-apoptotic proteins (Bid, Bax, Bad), decreased anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) | Induction of apoptosis | tandfonline.com |

Structure Activity Relationship Sar Studies

Influence of Glycosylation Position and Sugar Moieties on Bioactivity

The type, number, and position of sugar moieties attached to the isorhamnetin (B1672294) aglycone are critical determinants of its bioactivity. Research indicates that these glycosylation patterns can significantly enhance or diminish the compound's effects.

The position of the sugar is a key factor. For instance, studies on the related flavonoid quercetin (B1663063) have shown that the free radical scavenging activity is superior in quercetin-3-O-β-D-glucoside compared to quercetin-4′-O-β-D-glucoside. frontiersin.org This is because the free radical scavenging ability of flavonoids relies on phenolic hydroxyl groups that act as electron donors, and glycosylation at certain positions can block these crucial groups. frontiersin.org Similarly, a comparison between isorhamnetin 3-O-glucoside and isorhamnetin 3,7-di-O-glucoside in preventing liver injury revealed that the former was effective while the latter was not. tandfonline.com This suggests that the presence of a sugar moiety at the 7-position hydroxyl group can depress the compound's protective ability. tandfonline.com

The type and number of sugars also play a significant role. In studies on topical anti-inflammatory effects, isorhamnetin diglycosides demonstrated greater inhibitory activity on nitric oxide (NO) production than their corresponding triglycosides, which have an additional rhamnose moiety. nih.gov This aligns with other findings where adding a rhamnose at the 3-position of kaempferol (B1673270) 7-O-α-L-rhamnopyranoside led to a loss in NO inhibitory activity. nih.gov However, the specific sugar can also confer activity. For example, some research suggests that the presence of rhamnose can increase anti-inflammatory potential, as seen when comparing quercetin-3-O-galactoside with quercetin-3-O-rhamnoside. nih.gov Conversely, other studies have found similar activity between different sugar substitutions, such as the comparable inhibition of ear edema by quercetin-3-O-galactoside and quercetin-3-O-glucoside. nih.gov

Table 1: Influence of Glycosylation on Bioactivity

| Compound Comparison | Bioactivity Studied | Finding | Reference |

|---|---|---|---|

| Isorhamnetin Diglycosides vs. Isorhamnetin Triglycosides | Anti-inflammatory (NO Production Inhibition) | Diglycosides showed greater inhibitory activity than triglycosides. | nih.gov |

| Isorhamnetin 3-O-glucoside vs. Isorhamnetin 3,7-di-O-glucoside | Hepatoprotective | Glycosylation at the 7-position depressed the ability to mitigate liver injury. | tandfonline.com |

| Kaempferol 7-O-α-L-rhamnopyranoside vs. Kaempferol 3-O-α-L-rhamnopyranoside | Anti-inflammatory (NO Production Inhibition) | Glycosylation at the 7-position was more potent for inhibiting NO production. | nih.gov |

| Quercetin-3-O-galactoside vs. Quercetin-3-O-rhamnoside | Anti-inflammatory (TPA-induced edema) | The rhamnoside showed greater inhibition, suggesting rhamnose may increase potential. | nih.gov |

Role of Aglycone Structure (e.g., Methoxy (B1213986) Group) in Modulating Pharmacological Effects

The aglycone, or the non-sugar part of the molecule, forms the foundational structure that determines the class and fundamental properties of the flavonoid. Isorhamnetin is the 3'-O-methylated metabolite of quercetin. mdpi.comnih.gov This single methoxy group (–OCH3) at the 3'-position of the B-ring significantly modulates its pharmacological effects. cymitquimica.com

Methylation of hydroxyl groups in flavonoids is known to greatly enhance metabolic stability and increase membrane transport. nih.gov This chemical modification facilitates better absorption and improves oral bioavailability compared to their non-methylated counterparts. nih.gov Isorhamnetin, as a plant-derived flavonol, has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. mdpi.com

The methoxy group's presence can directly influence interactions with biological targets. For example, in studies on drug resistance in colon cancer cells, isorhamnetin was shown to modulate the expression of drug-metabolizing enzymes and ATP-binding cassette (ABC) transporters. mdpi.com Molecular docking analyses revealed a high binding affinity of isorhamnetin to proteins like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRP1, MRP5), suggesting it can interfere with their function and potentially reverse drug resistance. mdpi.com In some contexts, the presence of a methoxy group is crucial for activity; research on the inhibition of the BCRP transporter showed that replacing a 3-methoxy group with a hydroxyl group led to a decrease in activity, highlighting the importance of the methoxy group for the interaction. nih.gov

Comparative Bioactivity with Other Flavonoid Glycosides and Aglycones

When compared to its own aglycone and other flavonoids, Isorhamnetin 3-galactoside exhibits a distinct bioactivity profile. Generally, flavonoid aglycones are considered to have high bioactivity, but their stability can be poor. mdpi.com Glycosylation can increase stability and solubility, though it may sometimes decrease certain biological activities. mdpi.commdpi.com

In terms of anti-inflammatory action, isorhamnetin glycosides, including this compound, have shown higher inhibition of nitric oxide production compared to the isorhamnetin aglycone at the same equivalent concentration. nih.gov However, for other activities, the aglycone may be superior. SAR analyses on antioxidant and tyrosinase-inhibitory activities revealed that aglycones generally displayed superior activity compared to their glycoside counterparts. mdpi.com

Comparisons with other flavonoid glycosides are also revealing. For instance, in a study on antithrombotic activities, both this compound and hyperoside (B192233) (quercetin-3-O-galactoside) demonstrated antithrombotic and profibrinolytic effects. medchemexpress.com In a different context, Isorhamnetin 3-O-glucoside was compared to its parent aglycone's non-methylated form, quercetin, for preventing liver injury. The study found no significant difference in their protective effects, suggesting that the free hydroxyl group at the 3'-position (as in quercetin) was not essential for this specific activity, provided the hydroxyl groups at the 7- and 4'- positions were free. tandfonline.com

Table 2: Comparative Bioactivity of this compound and Related Flavonoids

| Compound(s) | Bioactivity Studied | Comparative Finding | Reference |

|---|---|---|---|

| Isorhamnetin Glycosides vs. Isorhamnetin (Aglycone) | Anti-inflammatory (NO Production Inhibition) | Glycosides showed higher inhibitory effects than the aglycone. | nih.gov |

| Flavonoid Aglycones vs. Flavonoid Glycosides | Antioxidant & Tyrosinase Inhibition | Aglycones generally exhibited higher activity than their glycoside forms. | mdpi.com |

| This compound vs. Hyperoside (Quercetin-3-O-galactoside) | Antithrombotic & Profibrinolytic | Both compounds exhibited these activities. | medchemexpress.com |

| Isorhamnetin 3-O-glucoside vs. Quercetin | Hepatoprotective | No significant difference was observed, indicating the 3'-methoxy group did not alter this specific activity compared to a 3'-hydroxyl group. | tandfonline.com |

Advanced Analytical Methodologies in Isorhamnetin 3 Galactoside Research

Chromatographic Techniques for Separation and Quantification in Biological Samples

Chromatographic methods are fundamental in isolating Isorhamnetin (B1672294) 3-galactoside from other compounds present in plant extracts and biological samples, enabling accurate quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands out for its high resolution, speed, and sensitivity in the analysis of natural compounds like Isorhamnetin 3-galactoside. mdpi.comresearchgate.net This advanced liquid chromatography technique utilizes columns with smaller particle sizes (typically under 2 μm), leading to more efficient separations and faster analysis times compared to conventional HPLC. thieme-connect.de UPLC systems are frequently coupled with mass spectrometry (MS) for enhanced detection and identification. mdpi.comresearchgate.net

In metabolomic studies, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) has been instrumental in analyzing the metabolites of related isorhamnetin glycosides. acs.orgnih.gov For instance, research on the metabolism of isorhamnetin-3-O-neohesperidoside by human intestinal flora utilized a UPLC-Q-TOF/MS method to identify metabolites, including isorhamnetin-3-O-glucoside, isorhamnetin, and quercetin (B1663063). nih.govscispace.com The chromatographic separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile. scispace.commdpi.com This setup allows for the effective separation of the parent compound from its metabolites. scispace.com A study on cranberry cultivars also employed UPLC to identify various phenolics, including isorhamnetin-3-galactoside. usda.gov

Below is a table summarizing typical UPLC operational parameters for the analysis of isorhamnetin glycosides:

| Parameter | Typical Value/Condition | Source(s) |

| Column | C18 (e.g., Acquity UPLC BEH C18, HSS T3) | mdpi.comnih.gov |

| Particle Size | < 2 µm (e.g., 1.7 µm, 1.8 µm) | scispace.commdpi.com |

| Mobile Phase | Gradient of aqueous formic acid and acetonitrile/methanol (B129727) | scispace.commdpi.com |

| Flow Rate | 0.3 - 0.4 mL/min | scispace.comfrontiersin.org |

| Column Temperature | 30 - 40 °C | mdpi.com |

| Injection Volume | 1 - 2 µL | mdpi.comfrontiersin.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis and quantification of isorhamnetin glycosides in various natural extracts. mdpi.comresearchgate.net Its simplicity, sensitivity, and precision make it suitable for routine analysis. mdpi.com HPLC methods for flavonoids like this compound typically employ a reverse-phase C18 column with a mobile phase composed of acidic water and either methanol or acetonitrile. mdpi.com

HPLC, particularly when coupled with a photodiode array (PDA) detector, has been successfully used to quantify related compounds like isorhamnetin-3-O-β-D-glucoside in plant extracts. nih.gov One such method established a linear calibration curve over a concentration range of 1.0–40.0 μg/mL with a high correlation coefficient (r ≥ 0.9995) and a low limit of detection (0.139 μg/mL). nih.gov However, a notable limitation of some LC-MS methods is the inability to resolve isomers like isorhamnetin-3-O-glucoside and isorhamnetin-3-O-galactoside, which may then be quantified as a sum of the glycosides. nih.gov

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that circumvents the issue of irreversible sample adsorption onto a solid support matrix, a common problem in conventional column chromatography. mdpi.comnih.gov This makes HSCCC particularly effective for the separation and purification of natural products, offering excellent sample recovery. mdpi.comnih.gov

While direct studies on the HSCCC separation of this compound are not prevalent, the technique has been successfully applied to its aglycone, isorhamnetin, and other flavonoid glycosides. mdpi.comnih.gov For example, isorhamnetin was purified from Stigma maydis using a two-step HSCCC process. nih.gov The initial separation used a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v), followed by a second run with a slightly different ratio (5:5:6:4, v/v) to achieve a final purity of 98%. nih.gov This demonstrates the potential of HSCCC for isolating this compound from complex mixtures. The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. nih.gov

Spectrometric Methods for Identification and Structural Elucidation

Spectrometric techniques are indispensable for confirming the identity and elucidating the detailed chemical structure of this compound.

Mass Spectrometry (MS, UPLC-Q-TOF/MS, LC-ESI-QTOF, MALDI-TOF MS)

Mass Spectrometry (MS) is a cornerstone for determining the molecular weight and structure of isorhamnetin glycosides. mdpi.com When coupled with a chromatographic system like UPLC or HPLC, it becomes a powerful tool for identifying compounds in complex mixtures. frontiersin.org

UPLC-Q-TOF/MS and LC-ESI-QTOF: This combination provides high-resolution mass data for both precursor and fragment ions, enabling confident identification. usda.govfrontiersin.org In electrospray ionization (ESI) mass spectrometry, isorhamnetin glycosides typically show a characteristic fragment ion corresponding to the isorhamnetin aglycone (m/z 315) after the loss of the sugar moiety. mdpi.com For this compound (C₂₂H₂₂O₁₂), the expected molecular weight is approximately 478.4 g/mol . nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. nih.gov For instance, analysis of this compound using LC-ESI-QTOF in positive mode showed a prominent peak at m/z 317.0771, corresponding to the isorhamnetin aglycone. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 477.1033 is a key identifier. nih.gov

The table below presents mass spectral data for this compound from a public database.

| Parameter | Value/Condition | Source(s) |

| Instrument | UPLC Q-Tof Premier, Waters | nih.gov |

| Ionization Mode | Positive (ESI) | nih.gov |

| Precursor Ion | [M+H]⁺ (Expected ~479.11) | nih.gov |

| Key Fragment Ion | m/z 317.0771 (Isorhamnetin aglycone) | nih.gov |

| Ionization Mode | Negative (ESI) | nih.gov |

| Precursor Ion | [M-H]⁻ (m/z 477.1033) | nih.gov |

| Key Fragment Ion | m/z 314.0425 (Isorhamnetin aglycone fragment) | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another powerful technique for the rapid identification and quantification of flavonoid glycosides. mdpi.comresearchgate.net It has been successfully used to identify isorhamnetin glycosides in almond seedcoats for the first time. researchgate.net MALDI-MS imaging can also be used to visualize the spatial distribution of specific metabolites, like flavonoids, within plant tissues. oup.com This technique involves co-crystallizing the sample with a matrix (e.g., 2,5-dihydroxybenzoic acid) which absorbs laser energy, facilitating soft ionization of the analyte molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules, including this compound. mdpi.comresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govscielo.br

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy are fundamental techniques for the structural characterization of flavonoids, including this compound. These methods provide valuable information about the compound's functional groups and conjugated systems.

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of an isorhamnetin glycoside typically displays several key absorption bands. For instance, the spectrum for isorhamnetin-3-O-α-L-arabinoside-7-O-β-D-glucoside showed distinct absorption bands corresponding to hydroxyl groups (3444.87 and 3429.43 cm⁻¹), a carbonyl group (1653.00 cm⁻¹), and phenyl groups (1600.92 and 1490.97 cm⁻¹). researchgate.netnih.gov The presence of an ester carbonyl group, indicating acylation of a hydroxyl group, would be revealed by a band around 1725 cm⁻¹. researchgate.netnih.gov

Ultraviolet-Visible (UV) Spectroscopy is particularly useful for analyzing the flavonoid's chromophoric system, which consists of two aromatic rings (A and B) and a central pyran ring. The UV spectrum of flavonoids typically shows two major absorption bands: Band I (300–400 nm), corresponding to the B-ring, and Band II (240–280 nm), corresponding to the A-ring. nih.gov For Isorhamnetin 3-O-β-galactoside, characteristic absorption maxima have been recorded in methanol at 252 nm, 266 nm (as a shoulder), and 352 nm. ptfarm.pl The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), causes shifts in these absorption bands, providing further structural information, such as the location of free hydroxyl groups. ptfarm.pl

Table 1: UV Spectral Data for this compound and a Related Glycoside

| Compound | Solvent/Reagent | λmax (nm) | Reference |

|---|---|---|---|

| Isorhamnetin 3-O-β-galactoside | MeOH | 252, (266), 352 | ptfarm.pl |

| Isorhamnetin 3-O-β-galactoside | MeOH + NaOMe | 270, 330, 416 | ptfarm.pl |

| Isorhamnetin 3-O-β-galactoside | MeOH + AlCl₃ | 262, (298), (366), 400 | ptfarm.pl |

| Isorhamnetin 3-O-β-galactoside | MeOH + AlCl₃/HCl | 262, (300), (366), 400 | ptfarm.pl |

| Isorhamnetin 3-O-β-galactoside | MeOH + NaOAc | 274, 394 | ptfarm.pl |

Metabolomics Approaches for Profiling this compound and its Metabolites

Metabolomics provides a comprehensive, non-biased analysis of the complete set of small-molecule metabolites in a biological sample, offering a snapshot of its physiological state. nih.gov This approach is particularly powerful for studying the fate of this compound and other flavonoid glycosides in biological systems. mdpi.com

The typical metabolomics workflow includes sample preparation, metabolite analysis, and data interpretation. nih.govresearchgate.net For flavonoid analysis, this often involves extraction from a matrix (e.g., plant tissue, biological fluid) followed by analysis using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UPLC) coupled to high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS. mdpi.comnih.govmdpi.com

Research on the metabolism of isorhamnetin glycosides by human intestinal flora provides a clear example of the power of metabolomics. acs.orgnih.gov Studies using UPLC-Q-TOF/MS have successfully profiled the metabolites produced after the incubation of isorhamnetin glycosides, such as isorhamnetin-3-O-neohesperidoside, with human intestinal bacteria. nih.gov These investigations revealed a distinct metabolic pathway:

Deglycosylation: The initial step involves the cleavage of the sugar moieties. For example, isorhamnetin-3-O-neohesperidoside is first deglycosylated to isorhamnetin-3-O-glucoside and subsequently to its aglycone, isorhamnetin. nih.gov

Demethylation: The aglycone, isorhamnetin, can then be further metabolized through demethylation to form other flavonoids, such as quercetin. nih.gov

These metabolomics studies are crucial for understanding how dietary flavonoids like this compound are transformed by the gut microbiome, which can significantly influence their bioavailability and biological activity. acs.orgnih.gov

Chemometric Tools for Data Analysis and Biomarker Identification

The large and complex datasets generated by modern analytical techniques, especially in metabolomics, necessitate the use of chemometrics—the application of statistical and mathematical methods to chemical data. frontiersin.orgnih.gov Chemometric tools are essential for reducing data dimensionality, visualizing patterns, and identifying significant features, such as potential biomarkers. nih.govnih.gov

In the context of this compound research, chemometrics is applied to data from techniques like IR spectroscopy and LC-MS. nih.govnih.gov The most commonly used methods fall into two categories:

Unsupervised Methods: These methods are used for exploratory data analysis to reveal the inherent structure of the data without prior knowledge of sample classes. Principal Component Analysis (PCA) is the most prevalent unsupervised technique. nih.govfrontiersin.org PCA transforms the original variables into a smaller set of uncorrelated variables (principal components), allowing for the visualization of sample groupings, trends, or outliers, which can help differentiate plant species or cultivars based on their metabolite profiles. nih.govresearchgate.net

Supervised Methods: These methods use prior knowledge of sample classes to build predictive models and identify variables that best discriminate between these classes. Partial Least Squares (PLS) regression and its discriminant analysis variant (PLS-DA) are widely used. nih.govugm.ac.id In quantitative studies, PLS can create calibration models to predict the concentration of a compound from its spectral data. nih.govugm.ac.id In metabolomics, OPLS-DA (Orthogonal PLS-DA) is particularly effective at identifying the specific metabolites (biomarkers) responsible for the separation observed between different sample groups. nih.gov

By combining advanced analytical platforms with sophisticated chemometric tools, researchers can effectively navigate the complexity of metabolomic data to discover and identify biomarkers, thereby enhancing the quality control of botanical materials and elucidating the metabolic pathways of compounds like this compound. nih.govfrontiersin.org

Pre Clinical Research Models and Experimental Approaches

In Vitro Cellular Models

In vitro studies using specific cell lines have provided foundational insights into the mechanisms of action of Isorhamnetin (B1672294) 3-galactoside.

Endothelial Cell Lines (e.g., HUVECs) in Inflammatory and Antithrombotic Studies

Human Umbilical Vein Endothelial Cells (HUVECs) have been instrumental in elucidating the effects of Isorhamnetin 3-galactoside on vascular inflammation and thrombosis. In studies investigating inflammation, the compound was shown to inhibit the release of high mobility group box 1 (HMGB1), a critical cytokine in vascular inflammatory diseases. nih.govbiocrick.com Specifically, this compound suppressed HMGB1-dependent inflammatory responses in HUVECs. nih.govmdpi.comresearchgate.net This included the inhibition of tumor necrosis factor-α (TNF-α) production and the activation of nuclear factor-κB (NF-κB) triggered by HMGB1. nih.gov

Table 1: Effects of this compound on HUVECs

| Model System | Key Findings | References |

|---|---|---|

| HMGB1-induced HUVECs | Inhibited HMGB1 release and downstream inflammatory responses. | nih.govbiocrick.commdpi.comresearchgate.net |

| HMGB1-induced HUVECs | Suppressed TNF-α production and NF-κB activation. | nih.gov |

| TNF-α activated HUVECs | Inhibited production of thrombin and FXa. | nih.gov |

| TNF-α activated HUVECs | Inhibited PAI-1 expression and reduced the PAI-1/t-PA ratio. | nih.gov |

Macrophage Cell Lines (e.g., RAW264.7) for Anti-inflammatory Assessment

The anti-inflammatory properties of this compound and its related glycosides have been assessed using macrophage cell lines like RAW264.7. While direct studies on this compound in RAW264.7 cells are limited in the provided results, research on similar isorhamnetin glycosides provides context. For instance, Isorhamnetin 3-O-glucuronide was found to suppress the JNK and p38 signaling pathways in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. mdpi.comencyclopedia.pub Another related compound, isorhamnetin-glucosyl-rhamnoside, suppressed nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. nih.govnih.govresearchgate.net These findings suggest that the isorhamnetin backbone, common to these glycosides, plays a role in modulating inflammatory responses in macrophages.

Hepatocellular Models for Hepatoprotective Investigations

The hepatoprotective potential of this compound has been investigated in hepatocellular models. Studies have shown that it can protect against chemically-induced liver injury. nih.govchemsrc.combiomolther.orgnih.gov For example, in a carbon tetrachloride (CCl4)-induced hepatic injury model, this compound demonstrated protective effects by enhancing the antioxidative defense system and reducing inflammatory signaling pathways. nih.govchemsrc.comnih.gov It was observed to attenuate the increases in nuclear factor-κB (NF-κB) and c-Jun nuclear translocation while augmenting the nuclear level of nuclear factor E2-related factor 2 (Nrf2). nih.govbiomolther.org

Other Relevant Cell Lines

The cytotoxic activities of isorhamnetin and its glycosides have been evaluated against various cancer cell lines. Isorhamnetin 3-O-robinobioside, a related glycoside, showed significant antioxidant effects in the human chronic myelogenous leukemia K562 cell line. mdpi.comencyclopedia.pub However, another study reported that isorhamnetin appeared to enhance the viability of K562 cells. bdpsjournal.org The cytotoxic effects of Isorhamnetin-3-O-rhamnoside have been evaluated against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) cells. researchgate.netnih.gov Additionally, isorhamnetin-3,4′-diglucoside and isorhamnetin 3-O-glucoside have been shown to inhibit IL-6 production in TNF-α-stimulated human osteosarcoma MG-63 cells. mdpi.com

Table 2: Effects of Isorhamnetin Glycosides on Various Cell Lines

| Cell Line | Compound | Key Findings | References |

|---|---|---|---|

| K562 | Isorhamnetin 3-O-robinobioside | Exhibited significant antioxidant effects. | mdpi.comencyclopedia.pub |

| K562 | Isorhamnetin | Appeared to enhance cell viability. | bdpsjournal.org |

| HepG2, MCF-7, A549 | Isorhamnetin-3-O-rhamnoside | Evaluated for cytotoxicity. | researchgate.netnih.gov |

| MG-63 | Isorhamnetin-3,4′-diglucoside, Isorhamnetin 3-O-glucoside | Inhibited TNF-α-stimulated IL-6 production. | mdpi.com |

In Vivo Animal Models

Animal models have been crucial for validating the in vitro findings and understanding the physiological relevance of this compound's effects.

Inflammatory Models

The anti-inflammatory efficacy of this compound has been demonstrated in several in vivo inflammatory models.

HMGB1-induced and CLP-induced sepsis: In a cecal ligation and puncture (CLP)-induced septic mouse model, this compound was found to inhibit the release of HMGB1 and reduce sepsis-related mortality. nih.govbiocrick.com It also inhibited HMGB1-mediated hyperpermeability and leukocyte migration in mice. nih.gov The compound was shown to down-regulate the phosphorylation of p38 MAPK, ERK 1/2, and JNK in this model. mdpi.comencyclopedia.pub

LPS-induced inflammation: Studies using lipopolysaccharide (LPS) to induce inflammation have shown that isorhamnetin and its glycosides can alleviate the inflammatory response. nih.govspandidos-publications.comekt.gr For instance, isorhamnetin has been shown to alleviate LPS-induced anxiety and depression-like behaviors in mice by reducing oxidative stress and inflammation in the brain. ekt.gr

Croton oil-induced edema: In a croton oil-induced ear edema model in rats, an isorhamnetin glycoside, isorhamnetin-glucosyl-rhamnoside, demonstrated significant topical anti-inflammatory effects, inhibiting edema to a degree comparable to indomethacin. nih.govnih.govresearchgate.net This effect was associated with the inhibition of cyclooxygenase-2 (COX-2), TNF-α, and IL-6 production. nih.govnih.gov

Table 3: Anti-inflammatory Effects of this compound and Related Glycosides in Animal Models

| Model | Compound | Key Findings | References |

|---|---|---|---|

| CLP-induced sepsis (mice) | This compound | Inhibited HMGB1 release, reduced mortality, inhibited hyperpermeability and leukocyte migration. | nih.govbiocrick.commdpi.comencyclopedia.pub |

| LPS-induced inflammation (mice) | Isorhamnetin | Alleviated anxiety and depression-like behaviors, reduced oxidative stress and inflammation. | ekt.gr |

| Croton oil-induced ear edema (rats) | Isorhamnetin-glucosyl-rhamnoside | Significantly inhibited edema and production of COX-2, TNF-α, and IL-6. | nih.govnih.govresearchgate.net |

Hepatic Injury Models (e.g., CCl4-induced)

The carbon tetrachloride (CCl4)-induced liver injury model is a standard method for screening hepatoprotective agents. nih.gov In this model, CCl4 is metabolized by cytochrome P450, leading to the formation of reactive free radicals that cause hepatocellular damage. biomolther.org Studies utilizing this model have demonstrated the potential of this compound to mitigate liver damage.

In a study involving mice, administration of this compound was found to protect against CCl4-induced hepatic injury. nih.gov The compound significantly attenuated the increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities, which are key biomarkers of liver damage. nih.govnih.gov Specifically, at certain concentrations, this compound reduced the elevated levels of ALT and AST that were induced by CCl4 administration. nih.gov